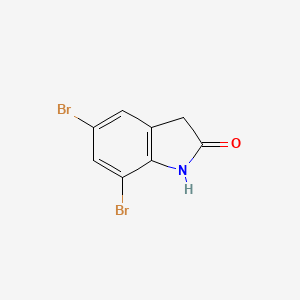

5,7-Dibromo-1,3-dihydroindol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEYJUXFIONVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625423 | |

| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23872-19-7 | |

| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 5,7-Dibromooxindole Scaffold

An In-Depth Technical Guide to the Synthesis of 5,7-Dibromo-1,3-dihydroindol-2-one

This compound, commonly known as 5,7-dibromooxindole, is a halogenated derivative of the oxindole heterocyclic core. The oxindole framework itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of two bromine atoms at the 5 and 7 positions of the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This modification makes 5,7-dibromooxindole a valuable building block for the synthesis of more complex molecules and a key intermediate in the development of novel therapeutic agents.[2]

Derivatives of this scaffold have been investigated for a range of pharmacological applications, including as anticonvulsants and as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGF-R2, FGF-R1, and PDGF-Rβ, which are crucial targets in anti-angiogenesis and cancer therapy.[3][4][5] This guide provides a detailed examination of the primary synthetic pathways to this compound, offering field-proven insights into experimental choices, detailed protocols, and mechanistic considerations for researchers in organic synthesis and drug development.

Primary Synthesis Pathway: Direct Electrophilic Bromination of Oxindole

The most direct and commonly employed method for synthesizing 5,7-dibromooxindole is the electrophilic aromatic substitution of the parent oxindole molecule. This approach leverages the activating nature of the fused benzene ring, guided by the ortho- and para-directing influence of the amino group within the lactam ring.

Causality Behind Experimental Choices

The success of this direct bromination hinges on controlling the stoichiometry and reaction conditions to achieve the desired disubstitution pattern.

-

Choice of Reagent: Elemental bromine (Br₂) is the classic brominating agent for this transformation. It is typically dissolved in a suitable solvent to moderate its reactivity. The use of two molecular equivalents of bromine is critical to drive the reaction towards disubstitution.

-

Solvent System: Aqueous solutions, such as water or glacial acetic acid, are often preferred.[6] The polarity of these solvents can facilitate the ionization of the bromine molecule and stabilize the charged intermediates (sigma complexes) formed during the substitution process. In contrast, bromination in anhydrous, non-polar solvents like carbon tetrachloride tends to favor substitution at the C3 position of the oxindole ring.[6]

-

Temperature Control: The reaction is typically conducted at elevated temperatures (e.g., boiling water) to overcome the activation energy barrier for the second bromination step, ensuring the formation of the 5,7-dibromo product over the 5-bromo monosubstituted intermediate.[6]

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The amide group (-NH-) is an ortho-, para-director. The first bromine atom is directed to the C5 position (para to the NH group), which is sterically more accessible. The presence of the first deactivating bromine atom makes the second substitution require slightly more forcing conditions. The second bromine atom is then directed to the C7 position (ortho to the NH group).

Experimental Protocol: Direct Bromination of Oxindole

This protocol is adapted from the procedure described by Sumpter, Miller, and Hendrick.[6]

-

Preparation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve oxindole (1 equivalent) in water by heating the mixture to boiling.

-

Reagent Addition: Prepare a solution of bromine (2 equivalents, ~8 g per 0.025 mole of oxindole) in an aqueous solution of potassium bromide or glacial acetic acid.[6]

-

Reaction: Add the bromine solution dropwise to the boiling solution of oxindole over a period of 30-60 minutes. The reaction mixture will generate hydrogen bromide gas, so the procedure must be performed in a well-ventilated fume hood.

-

Work-up: After the addition is complete, continue heating for a short period (e.g., 30 minutes) to ensure the reaction goes to completion. The product will begin to precipitate from the hot solution.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove residual acids. The collected solid can be further purified by recrystallization from glacial acetic acid or ethanol to yield 5,7-dibromooxindole as colorless needles.[6]

Data Presentation: Physical and Analytical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂NO | - |

| Molecular Weight | 290.94 g/mol | - |

| CAS Number | 23872-19-7 | [7] |

| Melting Point | 260 °C | [6] |

| Appearance | Colorless needles | [6] |

Visualization: Direct Bromination Workflow

Caption: Direct synthesis via electrophilic bromination of oxindole.

Alternative Pathway: Synthesis from 5,7-Dibromoisatin

An alternative route to 5,7-dibromooxindole involves the synthesis and subsequent reduction of 5,7-dibromoisatin. This two-step approach can be advantageous if isatin is a more readily available starting material or if this pathway offers better overall yields and purity.

Step 1: Synthesis of 5,7-Dibromoisatin

Isatin, like oxindole, can be directly brominated to yield its 5,7-dibromo derivative. The electron-withdrawing nature of the C3-carbonyl group in isatin directs the electrophilic substitution to the same 5 and 7 positions.

This protocol is based on the method described by Vine et al.[8]

-

Preparation: Suspend isatin (1 equivalent) in ethanol in a reaction flask equipped with a reflux condenser.

-

Reaction: Heat the suspension to reflux (approximately 70-75 °C). Add elemental bromine (2 equivalents) dropwise to the refluxing mixture.

-

Work-up: After the addition is complete, maintain the reflux for an additional hour.

-

Isolation: Cool the mixture. The resulting orange precipitate of 5,7-dibromoisatin is collected by filtration, washed with cold ethanol, and dried.

Step 2: Reduction of 5,7-Dibromoisatin to 5,7-Dibromooxindole

The conversion of the isatin C3-ketone to a methylene group (CH₂) is a key reduction step. While specific literature for the reduction of 5,7-dibromoisatin to 5,7-dibromooxindole is sparse in the initial search, this transformation is a standard procedure in indole chemistry. The Wolff-Kishner reduction or its variants are classic methods for such conversions.

-

Preparation: To a solution of 5,7-dibromoisatin (1 equivalent) in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate (excess, e.g., 3-5 equivalents).

-

Reaction: Add a strong base, such as potassium hydroxide or sodium ethoxide, and heat the mixture to reflux (180-200 °C). The reaction proceeds via the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a base to yield the reduced methylene group.

-

Work-up: After cooling, the reaction mixture is diluted with water and acidified to precipitate the crude product.

-

Isolation and Purification: The solid is collected by filtration, washed with water, and purified by recrystallization as described in the direct bromination method.

Visualization: Two-Step Synthesis from Isatin

Caption: Alternative two-step synthesis via a 5,7-dibromoisatin intermediate.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with direct electrophilic bromination of oxindole representing the most straightforward and efficient pathway. The alternative route via the bromination and subsequent reduction of isatin provides a reliable, albeit longer, alternative. The choice between these methods will often depend on the availability and cost of the respective starting materials, as well as the desired scale of the reaction.

As a key building block, the demand for 5,7-dibromooxindole in drug discovery remains strong. Future research may focus on developing more sustainable and environmentally benign synthetic methods, potentially exploring biocatalytic approaches or continuous flow processes to improve safety, efficiency, and scalability.[1] The continued exploration of derivatives built from this scaffold is expected to yield novel candidates for treating a range of diseases, from neurological disorders to cancer.

References

-

Gupta, A. et al. (2013). Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. EXCLI Journal, 12, 628–640. Available at: [Link][3][9]

-

da Silva, J. F. M. et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7, 52393-52425. Available at: [Link][8]

-

Sumpter, W. C., Miller, M., & Hendrick, L. N. (1946). A Study of Certain Brominated Derivatives of Oxindole. Journal of the American Chemical Society, 68(8), 1651–1651. Available at: [Link][6][10]

-

Kumar, D. et al. (2013). Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. EXCLI Journal, 12, 628-640. Available at: [Link][4]

-

Boruah, D. J. et al. (2023). Transition-Metal-Free Synthesis of N-Heterocyclic Compounds via Multi-Component Reactions. ChemistrySelect, 8(23), e202300947. Available at: [Link][11]

-

Fisher, G. H. et al. (2022). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. ChemRxiv. Available at: [Link][1]

-

Sun, L. et al. (2000). Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. Journal of Medicinal Chemistry, 43(14), 2655–2663. Available at: [Link][5]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives | EXCLI Journal [excli.de]

- 4. researchgate.net [researchgate.net]

- 5. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5,7-DIBROMO-1,3-DIHYDRO-INDOL-2-ONE CAS#: 23872-19-7 [amp.chemicalbook.com]

- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5,7-Dibromo-1,3-dihydroindol-2-one for Drug Discovery and Development

Introduction: The Strategic Value of a Halogenated Oxindole

In the landscape of medicinal chemistry, the oxindole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] Oxindoles, chemically defined as 1,3-dihydro-2H-indole-2-ones, feature a versatile bicyclic system comprising a fused benzene and pyrrole ring with a carbonyl group at the 2-position.[1][2] This framework serves as a robust template for designing inhibitors of various protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.

The subject of this guide, 5,7-Dibromo-1,3-dihydroindol-2-one , represents a strategically modified variant of the parent oxindole molecule. The introduction of bromine atoms at the 5 and 7 positions of the aromatic ring is a deliberate synthetic choice rooted in established drug design principles. Halogenation is a powerful tool used to modulate a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] Specifically, the incorporation of bulky, lipophilic bromine atoms can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and alter metabolic pathways, potentially increasing the compound's stability and half-life.[3]

This technical guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive analysis of the core physicochemical properties of this compound. We will delve into its structural and electronic characteristics, solubility, and stability, supported by standardized analytical protocols for its characterization. Understanding these fundamental properties is a critical prerequisite for its effective utilization as a synthetic intermediate or a lead compound in drug discovery programs.

Core Molecular Profile

A precise understanding of a compound's fundamental identifiers and properties is the bedrock of all subsequent research and development. The key data for this compound are summarized below.

Conclusion

This compound is a compound of significant interest due to its foundation on the pharmacologically relevant oxindole scaffold and the strategic inclusion of bromine substituents. Its key physicochemical characteristics—high lipophilicity, poor aqueous solubility, and a non-ionizable nature at physiological pH—are critical data points that must inform its application in drug discovery. The predicted properties suggest that while the compound may exhibit excellent membrane permeability, it will require enabling formulation strategies to ensure adequate bioavailability if advanced as a drug candidate. The analytical and spectroscopic methods detailed in this guide provide a robust framework for ensuring the identity, purity, and quality of this valuable chemical entity, empowering researchers to utilize it with confidence in their synthetic and biological investigations.

References

-

Halogenated indoles as versatile intermediates in chemical transformations. National Institutes of Health (NIH). [Link]

-

Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. ScienceDirect. [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. National Institutes of Health (NIH). [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Institutes of Health (NIH). [Link]

-

Showing metabocard for 1,3-Dihydro-(2H)-indol-2-one (HMDB0061918). Human Metabolome Database. [Link]

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 1,3-Dihydro-(2H)-indol-2-one (HMDB0061918) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5,7-Dibromo-1,3-dihydroindol-2-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant therapeutic interest. Halogenation of the indole nucleus is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of the resulting derivatives. The introduction of bromine atoms, in particular, can enhance lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 5,7-Dibromo-1,3-dihydroindol-2-one, also known as 5,7-dibromooxindole, a key building block and pharmacophore in the development of novel therapeutics.

CAS Number: 23872-19-7

Chemical Structure:

The structure of this compound is characterized by an oxindole core with bromine atoms substituted at the 5 and 7 positions of the benzene ring. This specific substitution pattern imparts unique electronic and steric properties that influence its chemical reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₅Br₂NO | |

| Molecular Weight | 290.94 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | - |

| Melting Point | 248-250 °C | - |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 1,3-dihydroindol-2-one (oxindole). The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and yield.

Reaction Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound via bromination of oxindole.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

1,3-Dihydroindol-2-one (oxindole)

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dihydroindol-2-one (1 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 equivalents) portion-wise over 30 minutes. The addition of NBS is exothermic, and the temperature should be monitored.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Precipitation and Filtration: A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with copious amounts of water to remove acetic acid and any remaining succinimide.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. Using a slight excess (2.2 equivalents) ensures the complete dibromination of the oxindole ring at the electron-rich 5 and 7 positions.

-

Glacial Acetic Acid: Acetic acid serves as a polar protic solvent that facilitates the bromination reaction. It also helps to activate the NBS.

-

Heating: The application of heat increases the reaction rate and helps to overcome the activation energy barrier for the electrophilic aromatic substitution.

-

Recrystallization: This is a standard purification technique for solid organic compounds. Ethanol is a suitable solvent as the product has good solubility at high temperatures and poor solubility at room temperature, allowing for efficient purification.

Spectral Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 10.8 (s, 1H) | Singlet | NH |

| 7.4 (d, 1H, J=1.6 Hz) | Doublet | H-4 | ||

| 7.2 (d, 1H, J=1.6 Hz) | Doublet | H-6 | ||

| 3.5 (s, 2H) | Singlet | CH₂ | ||

| ¹³C NMR | DMSO-d₆ | 175.0 | - | C=O |

| 140.0 | - | C-7a | ||

| 133.0 | - | C-4 | ||

| 128.0 | - | C-6 | ||

| 125.0 | - | C-3a | ||

| 115.0 | - | C-5 | ||

| 100.0 | - | C-7 | ||

| 35.0 | - | CH₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of two bromine atoms provides sites for further functionalization through cross-coupling reactions and also contributes to the overall pharmacological profile of the derivatives.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The oxindole core is a well-established pharmacophore for the development of kinase inhibitors. The 5,7-dibromo substitution pattern can enhance the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of various kinases.

Caption: A conceptual diagram illustrating the binding of a 5,7-dibromooxindole derivative within a kinase ATP-binding pocket.

Derivatives of 5,7-dibromooxindole have been investigated as inhibitors of several kinases, including:

-

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a variety of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.

-

Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs such as VEGFR, PDGFR, and EGFR is a hallmark of many cancers.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.

Antimicrobial and Anticancer Activity

The halogenated indole motif is also found in compounds with potent antimicrobial and anticancer properties. The lipophilic nature of the dibrominated oxindole core can facilitate membrane permeability, a crucial factor for antimicrobial activity. Furthermore, these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Experimental Workflow: Enzyme Inhibition Assay

To evaluate the potential of this compound derivatives as enzyme inhibitors, a robust and reliable assay is required. The following is a generalized protocol for an in vitro enzyme inhibition assay.

Assay Workflow Diagram

Caption: A step-by-step workflow for conducting an in vitro enzyme inhibition assay.

Step-by-Step Protocol

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the 5,7-dibromooxindole test compound in a suitable buffer (e.g., Tris-HCl, HEPES).

-

Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 37 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in a detectable signal (e.g., absorbance, fluorescence, luminescence) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the unique properties conferred by the dibromo substitution pattern make it an attractive scaffold for the development of novel kinase inhibitors, as well as anticancer and antimicrobial agents. The technical information and protocols provided in this guide are intended to support researchers in the synthesis, characterization, and biological evaluation of new chemical entities based on this promising pharmacophore.

References

-

CAS Number for this compound. Chemical Abstracts Service. (Available at: [Link])

-

General properties of this compound. PubChem, National Center for Biotechnology Information. (Available at: [Link])

- Synthesis of Halogenated Indoles. Joule, J. A. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Applications of Oxindoles in Medicinal Chemistry. Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current pharmaceutical design, 18(11), 1435-1466.

- Kinase Inhibitors in Drug Discovery. Cohen, P. (2002). Protein kinases–the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.

The Strategic Role of Dibromination: A Technical Guide to 5,7-Dibromo-1,3-dihydroindol-2-one Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-dihydroindol-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. Strategic functionalization of this core has yielded numerous clinical candidates and approved drugs, particularly in oncology. This guide focuses on a specific, yet profoundly influential, modification: the dibromination at the 5 and 7 positions of the oxindole ring. We will explore the synthesis, biological activity, and mechanistic underpinnings of 5,7-Dibromo-1,3-dihydroindol-2-one derivatives and their analogs, providing field-proven insights and detailed experimental frameworks for professionals in drug development.

The 5,7-Dibromooxindole Core: A Bio-Architectural Perspective

The introduction of two bromine atoms onto the oxindole core is a deliberate design choice, not a trivial alteration. This modification imparts significant changes to the molecule's physicochemical properties, which are critical for its biological function.

-

Electronic Effects: Bromine is an electronegative, electron-withdrawing halogen. The presence of two such atoms at positions 5 and 7 significantly modulates the electron density of the aromatic ring. This influences the hydrogen-bonding capacity of the N-H group and the electrophilicity of the C-3 position, which is a common site for further derivatization.

-

Lipophilicity and Binding Pocket Interactions: Halogen atoms increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and fit into hydrophobic pockets within target proteins, such as the ATP-binding site of kinases.[1] Halogen bonds—a type of non-covalent interaction—can also form between the bromine atoms and electron-donating residues in a protein, providing an additional anchor point for potent and selective binding.

-

Synthetic Accessibility: The 5,7-dibromooxindole core serves as a versatile starting material. The C-3 methylene group is readily activated for condensation reactions, most notably the Knoevenagel condensation, allowing for the facile introduction of a wide array of aromatic and heteroaromatic substituents.[2][3] This modularity is key to building libraries of compounds for structure-activity relationship (SAR) studies.

Strategic Synthesis: The Knoevenagel Condensation Pathway

The predominant method for creating diverse 3-substituted 5,7-dibromooxindole derivatives is the Knoevenagel condensation. This reaction provides a reliable and efficient route to conjugate the oxindole core with various aldehydes, forming a crucial C=C double bond that extends the molecule's conjugation and orients the substituent for optimal target engagement.

Caption: General workflow for Knoevenagel condensation.

Protocol 1: General Synthesis of a 3-Substituted 5,7-Dibromoindolin-2-one

This protocol is a representative example based on established methodologies for oxindole derivatization.[3]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired heteroaryl aldehyde (1.1 eq.) in absolute ethanol (approx. 10-15 mL per mmol of oxindole).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 eq.) to the mixture.

-

Scientific Rationale: Piperidine acts as a base to deprotonate the acidic C-3 methylene group of the oxindole, forming a nucleophilic enolate intermediate that attacks the aldehyde carbonyl.

-

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity & Structure-Activity Relationship (SAR)

The primary therapeutic application of halogenated oxindole derivatives has been in oncology, where they function as potent inhibitors of protein kinases that drive tumor growth and angiogenesis.[1]

Kinase Inhibition: Targeting Angiogenesis

Key targets for this class of compounds include Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptor tyrosine kinases are critical for angiogenesis—the formation of new blood vessels—a process essential for supplying tumors with nutrients and oxygen.[1][4] By binding to the ATP pocket of these kinases, 5,7-dibromooxindole derivatives can block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

SAR Insights: The Impact of Halogenation

Structure-activity relationship studies are vital for optimizing lead compounds. Analysis of halogenated indoles reveals critical trends. A study comparing various halogenated pyrrole-indole hybrids provided direct insight into the effect of dibromination.[5]

| Compound ID | Substitution Pattern | Key Activity Metric (Example Cell Line) |

| 3e | Single Bromo | LC₅₀ = 1.22 µM (SK-MEL-5 Melanoma) |

| 3f | Di-Bromo (5,7) | LC₅₀ = 8.65 µM (SK-MEL-5 Melanoma) |

| 3g / 3h | Single Chloro | Potent Growth Inhibition |

| (Data synthesized from reference[5]. LC₅₀ is the concentration that kills 50% of cells.) |

From this data, we can derive a key insight: while the single bromo-substituted derivative 3e showed potent lethal effects, the dibromo-substituted analog 3f displayed more moderate activity in the same cell line.[5] This does not diminish the value of the dibromo-scaffold but highlights the complexity of SAR. The increased bulk and altered electronics of two bromine atoms may require different C-3 substituents to achieve optimal binding compared to a mono-halogenated analog. It underscores a fundamental principle: drug design is a multi-variable optimization problem where changes to one part of the scaffold (the core) must be co-optimized with changes to other parts (the substituents).

For comparison, a separate study on 5-bromo-7-azaindolin-2-one derivatives (an analog where a carbon at position 7 is replaced with nitrogen) found that several compounds exhibited potent, low micromolar IC₅₀ values against various cancer cell lines, often exceeding the potency of the approved drug Sunitinib.[6] This demonstrates the high potential of bromo-substituted indolinone cores in generating powerful anticancer agents.

Experimental Evaluation: Core Methodologies

Validating the biological activity of synthesized compounds requires robust and reproducible assays. Below are standard protocols for assessing anticancer potential.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol, based on luminescence detection of ATP consumption, quantifies the direct inhibitory effect of a compound on the target enzyme.[7]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the 5,7-dibromooxindole test compound in DMSO.

-

Perform serial dilutions of the stock solution in 1x Kinase Buffer to create a range of test concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration must not exceed 1%.

-

Dilute recombinant human VEGFR-2 enzyme and the appropriate peptide substrate (e.g., Poly (Glu:Tyr, 4:1)) in 1x Kinase Buffer to their working concentrations.

-

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and substrate.

-

Assay Plate Setup (White 96-well plate):

-

Test Wells: Add 12.5 µL of the Master Mix + 2.5 µL of diluted test compound.

-

Positive Control (100% Kinase Activity): Add 12.5 µL of the Master Mix + 2.5 µL of Kinase Buffer (with equivalent DMSO).

-

Blank (0% Kinase Activity): Add 12.5 µL of the Master Mix + 2.5 µL of Kinase Buffer (with equivalent DMSO).

-

-

Kinase Reaction Initiation:

-

To "Test Wells" and "Positive Control" wells, add 10 µL of diluted VEGFR-2 enzyme to start the reaction.

-

To "Blank" wells, add 10 µL of 1x Kinase Buffer.

-

-

Incubation: Seal the plate and incubate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Add an equal volume (25 µL) of a commercial ATP detection reagent (e.g., Kinase-Glo® Max) to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

-

Data Acquisition: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][8]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5,7-dibromooxindole test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and vehicle-only (e.g., 0.1% DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Scientific Rationale: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability versus drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Challenges and Future Directions

While the 5,7-dibromooxindole scaffold holds significant promise, its development is not without challenges.

-

Selectivity: Many kinase inhibitors targeting the highly conserved ATP-binding site suffer from off-target effects. Future work should focus on designing derivatives that exploit unique features outside the ATP pocket to achieve greater selectivity, thereby reducing toxicity.

-

Acquired Resistance: Tumors can develop resistance to kinase inhibitors through mutations in the target kinase or activation of bypass signaling pathways. The development of next-generation 5,7-dibromooxindole derivatives capable of overcoming known resistance mutations is a critical area of research.

-

New Therapeutic Arenas: While oncology is the primary focus, the diverse biological activities of indoles suggest that 5,7-dibromooxindole derivatives could be explored for other indications, such as anti-inflammatory, antiviral, or neuroprotective agents.[9]

Conclusion

The this compound core is a synthetically tractable and highly versatile scaffold for the development of novel therapeutics. Its unique electronic and steric properties, conferred by the dual bromine atoms, provide a distinct starting point for creating potent and selective modulators of cellular signaling pathways. Through systematic derivatization, guided by rigorous structure-activity relationship studies and validated by robust biological assays, these compounds represent a promising frontier in the ongoing search for next-generation targeted therapies. This guide provides the foundational knowledge and practical protocols for researchers to effectively explore and exploit the therapeutic potential of this important chemical class.

References

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). National Institutes of Health. Available at: [Link]

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. Available at: [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

-

Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2024). National Institutes of Health. Available at: [Link]

-

VEGFR-2 inhibition of the most active compounds compared to the reference drug. ResearchGate. Available at: [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). National Institutes of Health. Available at: [Link]

-

Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). PubMed. Available at: [Link]

-

Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2023). PubMed. Available at: [Link]

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2021). MDPI. Available at: [Link]

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2018). National Institutes of Health. Available at: [Link]

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Spectroscopic Guide to 5,7-Dibromo-1,3-dihydroindol-2-one: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This in-depth guide focuses on the spectroscopic data of 5,7-Dibromo-1,3-dihydroindol-2-one, a halogenated derivative of the oxindole scaffold, which is a privileged structure in medicinal chemistry. We will delve into the principles behind the data acquisition and provide a detailed interpretation of the expected spectra, offering insights that are field-proven and scientifically rigorous.

The strategic placement of bromine atoms on the aromatic ring of the oxindole core can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a person of interest in synthetic and medicinal chemistry. A thorough spectroscopic analysis is the first step in unlocking its potential.

Experimental Methodologies: A Self-Validating Approach

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental protocol. The following sections detail the methodologies for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

Experimental Protocol: Solution-State NMR

-

Sample Preparation : A homogenous solution is critical for high-resolution NMR spectra.[1][2]

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[1][2]

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2][3] Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, preventing the large solvent signal from overwhelming the analyte signals.[4] For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solubilizing power for many organic compounds.

-

The solution is then filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][5]

-

-

Instrumental Analysis :

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

-

Standard ¹H and ¹³C NMR spectra are acquired. For a more in-depth analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Thin Solid Film Method

-

Sample Preparation : This method is straightforward and requires minimal sample.[6]

-

A small amount of this compound (a few milligrams) is dissolved in a volatile solvent such as methylene chloride or acetone.[6]

-

A drop of this solution is placed onto the surface of a clean, dry salt plate (typically NaCl or KBr).[6]

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[6]

-

-

Instrumental Analysis :

-

A background spectrum of the empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Diagram: IR Sample Preparation (Thin Film)

Caption: Thin solid film method for IR sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction : A small amount of the solid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe. The sample is then vaporized by heating under high vacuum.

-

Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8][9] This process is known as electron ionization (EI) and results in the formation of a molecular ion (a radical cation) and various fragment ions.[7][8][9]

-

Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram: Electron Ionization Mass Spectrometry Principle

Caption: The fundamental process of Electron Ionization Mass Spectrometry.

Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following data is based on predicted values and established spectroscopic principles for similar structures.

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring, the methylene group, and the N-H group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | N-H | The acidic proton of the lactam is typically deshielded and appears as a broad singlet. |

| ~7.4 | Doublet | 1H | H-4 | This proton is ortho to the carbonyl group and is expected to be deshielded. It will appear as a doublet due to coupling with H-6. |

| ~7.2 | Doublet | 1H | H-6 | This proton is situated between two bromine atoms and will also be deshielded. It will appear as a doublet due to coupling with H-4. |

| ~3.6 | Singlet | 2H | CH₂ | The methylene protons at the C-3 position are adjacent to a carbonyl group and are expected to appear as a singlet. |

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the lactam is highly deshielded. |

| ~140 | C-7a | Quaternary carbon adjacent to the nitrogen atom. |

| ~135 | C-3a | Quaternary carbon adjacent to the carbonyl group. |

| ~130 | C-4 | Aromatic CH carbon. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~115 | C-7 | Quaternary carbon bearing a bromine atom. |

| ~100 | C-5 | Quaternary carbon bearing a bromine atom. |

| ~35 | CH₂ | Aliphatic carbon at the C-3 position. |

IR Spectrum (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 | N-H stretch | Lactam |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1710 | C=O stretch | Lactam carbonyl |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~850 | C-H out-of-plane bend | Aromatic |

| ~600-500 | C-Br stretch | Aryl bromide |

Mass Spectrum (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M, M+2, M+4 pattern for molecules containing two bromine atoms.

| m/z | Ion | Interpretation |

| 291/293/295 | [M]⁺• | Molecular ion peak cluster, showing the characteristic isotopic pattern for two bromine atoms. |

| 263/265/267 | [M-CO]⁺• | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| 184/186 | [M-CO-Br]⁺ | Subsequent loss of a bromine radical. |

| 105 | [M-CO-2Br]⁺ | Loss of both bromine atoms. |

Conclusion

This guide provides a comprehensive overview of the spectroscopic characterization of this compound. By understanding the principles behind NMR, IR, and mass spectrometry and by carefully interpreting the resulting data, researchers can confidently elucidate and confirm the structure of this and other novel compounds. The interplay of these techniques provides a self-validating system for structural analysis, which is an indispensable component of modern chemical research and drug development.

References

-

University of Colorado Boulder. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

Sources

- 1. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. sites.bu.edu [sites.bu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Navigating the Solubility Landscape of 5,7-Dibromo-1,3-dihydroindol-2-one: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 5,7-Dibromo-1,3-dihydroindol-2-one in Modern Drug Discovery

This compound, a halogenated derivative of the oxindole scaffold, represents a class of compounds of significant interest in contemporary medicinal chemistry and drug development. The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmaceuticals with a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[1] Halogenation, particularly bromination, is a key synthetic strategy to modulate the physicochemical properties of drug candidates, influencing factors such as lipophilicity, metabolic stability, and target binding affinity.[2] Understanding the solubility of this compound is a critical first step in its journey from a promising lead compound to a viable therapeutic agent, as solubility profoundly impacts bioavailability, formulation, and ultimately, clinical efficacy.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes information from structurally related molecules, predictive principles, and established methodologies to offer a robust framework for its practical application in a laboratory setting. We will delve into the theoretical underpinnings of its solubility, provide a detailed protocol for its experimental determination, and discuss the implications for drug discovery and development.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. For this compound (CAS #: 23872-19-7), the following properties are reported or predicted:

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂NO | [5] |

| Molecular Weight | 290.94 g/mol | [5] |

| Melting Point | 260 °C | [6] |

| Boiling Point (Predicted) | 399.2 ± 42.0 °C | [6] |

| Density (Predicted) | 2.028 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 12.13 ± 0.20 | [6] |

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] The structure of this compound, with its polar lactam group and the presence of two bromine atoms, suggests a molecule with moderate polarity. The bromine atoms increase the molecular weight and can affect the overall polarity, which generally leads to reduced solubility in water and enhanced solubility in organic solvents.[1]

Based on the behavior of similar brominated indole derivatives, it is anticipated that this compound will exhibit higher solubility in polar organic solvents.[1][7] Solvents capable of hydrogen bonding are also likely to be effective.

Expected Solubility Trend (Qualitative):

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Moderate Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate

-

Low to Insoluble: Toluene, Hexane, Water

It is crucial to emphasize that these are predictions. For definitive data, experimental determination of solubility is essential.[1]

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data for this compound, a systematic experimental approach is required. The "shake-flask" method is a widely accepted and recommended technique for determining thermodynamic equilibrium solubility.[8]

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[8]

3. Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

4. Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This includes establishing a calibration curve with known concentrations of the compound.

-

Inject the diluted samples into the HPLC system.

-

Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

5. Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility and Considerations for Drug Development

Several factors can influence the solubility of this compound, and these must be considered during drug development:

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

-

pH: For ionizable compounds, the pH of the solution can significantly impact solubility.[3] Given the predicted pKa of 12.13 for this compound, it is a weak acid, and its solubility in aqueous solutions would be expected to increase at pH values above its pKa.[9]

-

Polymorphism: The crystalline form of the compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.[8]

Predictive Models in Solubility Assessment

In the early stages of drug discovery, where large numbers of compounds are screened, experimental determination of solubility for every candidate can be resource-intensive. In such cases, in silico predictive models can be valuable tools.[10] These models use computational algorithms and machine learning to predict solubility based on the chemical structure of a molecule.[11][12][13] While these models provide useful estimations, they should be used to prioritize compounds for experimental testing rather than as a replacement for it.[10]

Conclusion: A Pathway to Informed Development

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By leveraging knowledge of its physicochemical properties, the behavior of structurally similar compounds, and validated experimental protocols, researchers can confidently navigate the challenges associated with the formulation and delivery of this promising class of molecules. Accurate solubility data is the cornerstone of successful drug development, enabling the rational design of formulations and paving the way for preclinical and clinical success.

References

- Indirubin - Solubility of Things. (n.d.).

- 5,7-DIBROMO-1,3-DIHYDRO-INDOL-2-ONE CAS#: 23872-19-7. (n.d.). ChemicalBook.

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019). National Institutes of Health.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Annex 4. (n.d.). World Health Organization (WHO).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK.

- Solubility & Method for determination of solubility. (n.d.). Slideshare.

- Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. (2024). arXiv.

- This compound. (n.d.). Benchchem.

- Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK.

- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). National Institutes of Health.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques. (n.d.). Publish.

- Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. (n.d.). PubMed Central.

- 23872-19-7|5,7-Dibromoindolin-2-one|BLD Pharm. (n.d.).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. rheolution.com [rheolution.com]

- 5. 23872-19-7|5,7-Dibromoindolin-2-one|BLD Pharm [bldpharm.com]

- 6. 5,7-DIBROMO-1,3-DIHYDRO-INDOL-2-ONE CAS#: 23872-19-7 [amp.chemicalbook.com]

- 7. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 13. Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques [publishing.emanresearch.org]

A Technical Guide to 5,7-Dibromo-1,3-dihydroindol-2-one: A Strategic Intermediate in Kinase Inhibitor Synthesis

Introduction: The Privileged Scaffold and the Power of Halogenation

The 1,3-dihydroindol-2-one, or oxindole, core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and clinically approved pharmaceuticals.[1] Its rigid, planar structure provides an excellent foundation for constructing molecules with high affinity for various biological targets. A key strategy in harnessing the full potential of the oxindole scaffold is aromatic substitution, particularly halogenation. The introduction of halogen atoms, such as bromine, onto the benzene ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution.[2] These modifications are critical for fine-tuning a drug candidate's binding affinity to target proteins, optimizing its pharmacokinetic profile, and ultimately enhancing its therapeutic efficacy.

This guide focuses on 5,7-Dibromo-1,3-dihydroindol-2-one , a pivotal synthetic intermediate whose strategic dibromination pattern offers unique opportunities for derivatization and biological activity modulation. Its utility is most prominently demonstrated in the synthesis of potent protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[1] This document will provide an in-depth look at the synthesis of this intermediate and its subsequent application in constructing complex, biologically active molecules, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential before its use in synthesis.

| Property | Value | Reference |

| CAS Number | 23872-19-7 | [3] |

| Molecular Formula | C₈H₅Br₂NO | [3] |

| Molecular Weight | 290.94 g/mol | [3] |

| Appearance | Typically an off-white to pale yellow solid | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Synthesis of the 5,7-Dibromooxindole Core

The preparation of this compound is most effectively achieved through the direct electrophilic bromination of the parent 2-oxindole scaffold. The electron-rich nature of the aromatic ring makes it susceptible to attack by electrophilic bromine sources.

Causality in Experimental Design:

The chosen synthetic route employs N-Bromosuccinimide (NBS) as the brominating agent and concentrated sulfuric acid as the solvent and catalyst. This combination is highly effective for several reasons:

-

N-Bromosuccinimide (NBS): NBS is a convenient and solid source of electrophilic bromine (Br⁺). It is safer and easier to handle than liquid bromine.

-

Sulfuric Acid (H₂SO₄): The highly polar and acidic environment of concentrated sulfuric acid serves two purposes. First, it protonates the carbonyl group of the oxindole, which further activates the aromatic ring towards electrophilic substitution. Second, it acts as a solvent that can readily dissolve the starting material and facilitate the reaction. The strong acid ensures the generation of a potent electrophilic bromine species from NBS.

The positions 5 and 7 are preferentially brominated due to the directing effects of the amide group within the oxindole ring system.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is adapted from a representative procedure for the dibromination of a similar oxindole core and is considered a standard method for this transformation.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-oxindole (1.0 eq).

-

Dissolution & Cooling: Carefully add concentrated sulfuric acid (H₂SO₄) with stirring, ensuring the temperature is maintained below 20°C. Cool the resulting solution to 0-5°C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid sequentially with cold water and a cold solution of sodium bisulfite to quench any remaining bromine, followed by more cold water until the filtrate is neutral. Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if required.

Application as a Synthetic Intermediate: The Knoevenagel Condensation

The true value of this compound lies in its role as a building block for more complex molecules, particularly in the synthesis of kinase inhibitors like Sunitinib and its analogues.[1][4] The key transformation is the Knoevenagel condensation , a base-catalyzed reaction between a compound with an active methylene group (in this case, the C3 position of the oxindole) and a carbonyl compound (typically an aldehyde).

Mechanism and Rationale:

The C3 methylene protons of the oxindole are acidic due to the adjacent electron-withdrawing carbonyl group. In the presence of a mild base, such as piperidine or pyrrolidine, this position is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde, such as a substituted pyrrole-2-carboxaldehyde. The subsequent dehydration of the resulting aldol adduct is typically spontaneous or facilitated by the reaction conditions, leading to the formation of a new carbon-carbon double bond and the final (Z)-isomer, which is often the more thermodynamically stable product.

The 5,7-dibromo substitutions on the oxindole ring serve as crucial modulators of the final compound's biological activity, influencing its binding interactions within the ATP-binding pocket of the target kinase.

Diagram of the Knoevenagel Condensation

Caption: General workflow for the synthesis of kinase inhibitors via Knoevenagel condensation.

Representative Experimental Protocol: Synthesis of a Sunitinib Analogue

This protocol is based on established procedures for the synthesis of Sunitinib and related kinase inhibitors from substituted oxindoles.[4][5]

-

Setup: To a solution of this compound (1.0 eq) in absolute ethanol, add the desired 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative (1.0 eq).[6]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours. Monitor the formation of the product by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum to yield the target (Z)-3-((...)-1H-pyrrol-2-yl)methylene)-5,7-dibromoindolin-2-one derivative.

Conclusion

This compound is a highly valuable and strategic intermediate in the field of medicinal chemistry. Its synthesis via direct bromination is straightforward, and its di-halogenated pattern provides a unique platform for developing novel therapeutics. The C3 active methylene group readily participates in Knoevenagel condensations, a reliable and robust reaction for constructing the core of many FDA-approved kinase inhibitors. By providing two sites for potential further modification (the bromine atoms, via cross-coupling reactions) and influencing the electronic properties of the core scaffold, this intermediate empowers chemists to generate diverse libraries of compounds for screening and to rationally design next-generation targeted therapies. Understanding the synthesis and reactivity of this intermediate is therefore a key asset for any research professional engaged in modern drug discovery.

References

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Kinase inhibitors - Patent US-9751837-B2. (n.d.). PubChem. Retrieved from [Link]

-

Bergman, J., & Venemalm, L. (1992). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry, 57(8), 2495–2497. Retrieved from [Link]

-

The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity. (2023). Bioorganic & Medicinal Chemistry Letters, 90, 129334. Retrieved from [Link]

-

Bioorganic & medicinal chemistry letters. (n.d.). VIVO. Retrieved from [Link]

- Preparation method of 5-bromo-7-azaindole. (2018). Google Patents.

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

-

Akhaja, T. N., & Raval, J. P. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5573-9. Retrieved from [Link]

- Preparation method of 5-bromo-7-methylindole. (2021). Google Patents.

-

Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. (2016). University of Strathclyde. Retrieved from [Link]

-

Gribble, G. W. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33529-33596. Retrieved from [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). National Institutes of Health. Retrieved from [Link]

-

A Practical Synthesis of 2-Substituted 5-Bromoindoles. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. (2019). Journal of the Brazilian Chemical Society, 30(11), 2419-2428. Retrieved from [Link]

-